Seneciphyllinine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

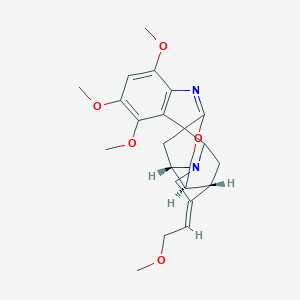

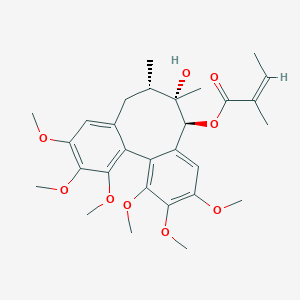

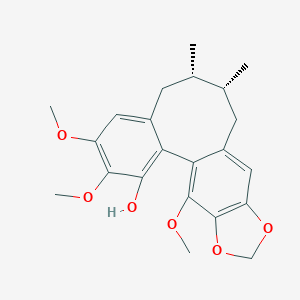

千里光碱是一种源自植物金丝草 (Gynura japonica) 的吡咯里西啶生物碱。它以其肝毒性而闻名,这意味着它会引起肝脏损伤。 该化合物的分子式为 C20H25NO6,分子量为 375.42 g/mol .

准备方法

合成路线和反应条件: 千里光碱通常从金丝草的根部提取。提取过程包括多个阶段,包括样品制备、提取和净化。 制备过程可能包括切割草药产品或匀浆/粉碎冷冻或干燥的材料以增加提取表面积 .

工业生产方法: 千里光碱的工业生产涉及使用诸如氯仿、二氯甲烷、乙酸乙酯、二甲基亚砜和丙酮等溶剂。 然后,将该化合物纯化并结晶以达到所需的纯度水平 .

化学反应分析

反应类型: 千里光碱会发生各种化学反应,包括氧化、还原和取代

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤化和硝化反应很常见,使用诸如氯和硝酸之类的试剂。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羧酸,而还原可能会产生醇 .

科学研究应用

千里光碱有几个科学研究应用,包括:

化学: 用作分析化学中用于鉴定和定量吡咯里西啶生物碱的参考标准。

生物学: 研究其对各种细胞系的细胞增殖和凋亡的影响。

医学: 研究其潜在的治疗效果和毒理学特性。

工业: 用于开发新的药物和化工产品.

作用机制

千里光碱主要通过诱导肝细胞凋亡和自噬发挥其作用。该化合物增加了环氧化物水解酶和谷胱甘肽-S-转移酶等酶的活性,同时降低了细胞色素 P-450 和相关单加氧酶的活性。 这种双重作用导致细胞死亡和肝毒性 .

类似化合物:

千里光宁: 另一种具有类似肝毒性特性的吡咯里西啶生物碱。

单端孢霉素: 以其对肝脏和肺的毒性影响而闻名。

克利沃林: 对肝细胞表现出凋亡和自噬的双重作用。

千里光碱的独特性: 千里光碱因其独特的分子结构和其在肝细胞中影响的独特途径而独一无二。 它能够诱导凋亡和自噬使其区别于其他类似化合物 .

相似化合物的比较

Senecionine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.

Monocrotaline: Known for its toxic effects on the liver and lungs.

Clivorine: Exhibits both apoptotic and autophagic effects on liver cells.

Uniqueness of Seneciphyllinine: this compound is unique due to its specific molecular structure and the distinct pathways it affects in liver cells. Its ability to induce both apoptosis and autophagy sets it apart from other similar compounds .

属性

CAS 编号 |

90341-45-0 |

|---|---|

分子式 |

C20H25NO6 |

分子量 |

375.4 g/mol |

IUPAC 名称 |

[(1R,4E,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |

InChI |

InChI=1S/C20H25NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5+/t16-,17-,20-/m1/s1 |

InChI 键 |

CTCKXBIRQMSUIU-HPNKAZLSSA-N |

手性 SMILES |

C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C |

规范 SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C |

外观 |

Oil |

同义词 |

seneciphyllinine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can I differentiate between Seneciphyllinine and its parent compound, Seneciphylline, using mass spectrometry?

A2: While both this compound and Seneciphylline would be detected as PAs by mass spectrometry, differentiating them requires careful analysis of the mass spectra. this compound N-oxide, the N-oxide form of this compound, displays a characteristic dimer adduct in its MS spectrum. This dimer adduct is usually at 100% abundance and is not observed in the MS spectra of the parent PAs, including Seneciphylline. [2] Therefore, the presence or absence of this specific dimer adduct ion can be used to differentiate between this compound N-oxide and Seneciphylline.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)

![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)

![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)

![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)

![(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate](/img/structure/B203882.png)